5-Bromo-4-chloro-2-fluorobenzylamine
Overview
Description
5-Bromo-4-chloro-2-fluorobenzylamine, also known as BCFA, is an organic compound that belongs to the class of fluoro-containing benzylamine derivatives. It is a hydrochloride with a linear formula of BrC6H4(F)CH2NH2·HCl .
Molecular Structure Analysis
The molecular formula of this compound is C7H6BrClFN. The structure includes a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group attached to the benzene ring .
Physical and Chemical Properties Analysis
This compound is a white to cream crystalline powder . It has a melting point of 221-226°C .
Scientific Research Applications
Chemical Synthesis and Building Blocks
5-Bromo-4-chloro-2-fluorobenzylamine serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure makes it a valuable precursor for various chemical transformations. For example, it has been used in the synthesis of pentasubstituted pyridines through halogen dance reactions, highlighting its utility in constructing halogen-rich molecular frameworks essential for medicinal chemistry research (Wu et al., 2022). This capability to undergo selective functionalization positions this compound as a crucial building block for creating compounds with desired functionalities for further chemical manipulations.
Catalytic Amination Processes
The compound also plays a significant role in catalytic amination processes, illustrating its importance in chemoselective functionalization strategies. For instance, 5-Bromo-2-chloro-3-fluoropyridine, a closely related compound, demonstrates the ability to undergo chemoselective amination, affording exclusively the bromide substitution product for both secondary amines and primary anilines (Stroup et al., 2007). This selective functionalization emphasizes the compound's role in facilitating precise modifications of organic molecules, crucial for developing pharmaceuticals and other biologically active compounds.
Material Science and Corrosion Inhibition
In material science, derivatives of this compound, such as 4-Chloro-2-fluorobenzylamine Hydrochloride, have been studied for their corrosion inhibition properties. These studies demonstrate that such compounds can effectively protect metals like mild steel in corrosive environments, particularly in HCl media. The efficiency of inhibition increases with the concentration of the inhibitor and decreases with temperature, indicating a chemisorption mechanism of action on the metal surface (Hussein, 2015). This research underscores the potential of this compound derivatives in industrial applications where corrosion resistance is paramount.
Safety and Hazards
Properties
IUPAC Name |
(5-bromo-4-chloro-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAVZBUCUPTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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